(2'-Methoxy-biphenyl-4-yl)-acetic acid
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Overview
Description
(2’-Methoxy-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methoxy group attached to one of the phenyl rings and an acetic acid moiety attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy-biphenyl-4-yl)-acetic acid typically involves the reaction of 2’-methoxy-biphenyl with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2’-Methoxy-biphenyl} + \text{Acetic anhydride} \rightarrow \text{(2’-Methoxy-biphenyl-4-yl)-acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of (2’-Methoxy-biphenyl-4-yl)-acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2’-Methoxy-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy group or the acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2’-Methoxy-biphenyl-4-yl)-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’-Methoxy-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2’-Methoxy-biphenyl-4-ylamine: This compound has a similar structure but contains an amine group instead of an acetic acid moiety.
4’-Methoxy-biphenyl-4-yl-acetate: This compound is an ester derivative of (2’-Methoxy-biphenyl-4-yl)-acetic acid.
Uniqueness
(2’-Methoxy-biphenyl-4-yl)-acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-5-3-2-4-13(14)12-8-6-11(7-9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOTHHEMRLHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374839 |
Source
|
Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-11-3 |
Source
|
Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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